

N-Methyl Pemetrexed: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-Methyl pemetrexed*

Cat. No.: *B565922*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl pemetrexed, identified chemically as (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid, is primarily recognized as a process-related impurity in the synthesis of the multi-targeted antifolate cancer therapeutic, Pemetrexed.^{[1][2][3][4][5]} As an impurity, its characterization and control are of significant importance in the manufacturing and quality assurance of Pemetrexed to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical properties of **N-Methyl pemetrexed**, including its synthesis, physicochemical characteristics, and analytical methodologies for its identification and quantification.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **N-Methyl pemetrexed** is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

Table 1: Chemical and Physical Properties of **N-Methyl Pemetrexed**

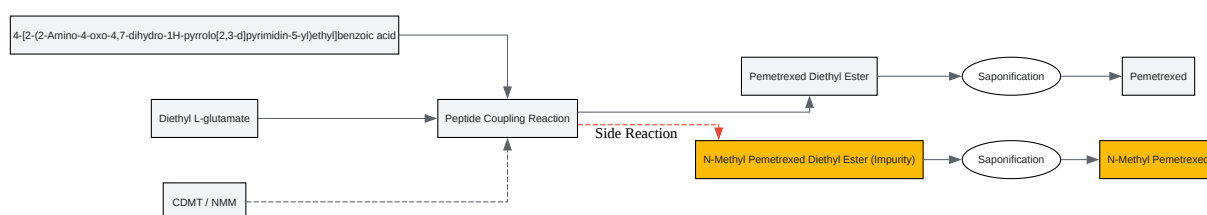
Property	Value	Source
IUPAC Name	(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentane dioic acid	
Synonyms	Pemetrexed EP Impurity A, Pemetrexed Impurity 2	
CAS Number	869791-42-4	
Molecular Formula	C ₂₁ H ₂₃ N ₅ O ₆	
Molecular Weight	441.44 g/mol	
Exact Mass	441.164825	
Density (predicted)	1.5 ± 0.1 g/cm ³	
LogP (predicted)	-1.34	
Index of Refraction (predicted)	1.698	
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Solubility	Soluble in DMSO. Specific solubility data in other solvents is not readily available.	

Synthesis and Formation

N-Methyl pemetrexed is not typically synthesized as a primary target but is formed as an impurity during the synthesis of Pemetrexed. Its formation is particularly noted during the peptide coupling step, where 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM) are used as coupling agents. The decomposition of the excess CDMT·NMM complex

can generate a methylating agent that methylates the N1-position of the pyrrolo[2,3-d]pyrimidine ring system of Pemetrexed.

A potential synthetic route for an intermediate of **N-Methyl pemetrexed** (Pemetrexed Impurity A) involves the reaction of 1-methylguanidine with ethyl cyanoacetate to form 2,6-diamino-4-carbonyl-1-methylpyrimidine. This intermediate is then reacted with 4-(4-carbonyl-3-bromobutyl)methyl benzoate to yield a key intermediate for the synthesis of **N-Methyl pemetrexed**.



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Formation of **N-Methyl Pemetrexed** during Pemetrexed Synthesis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

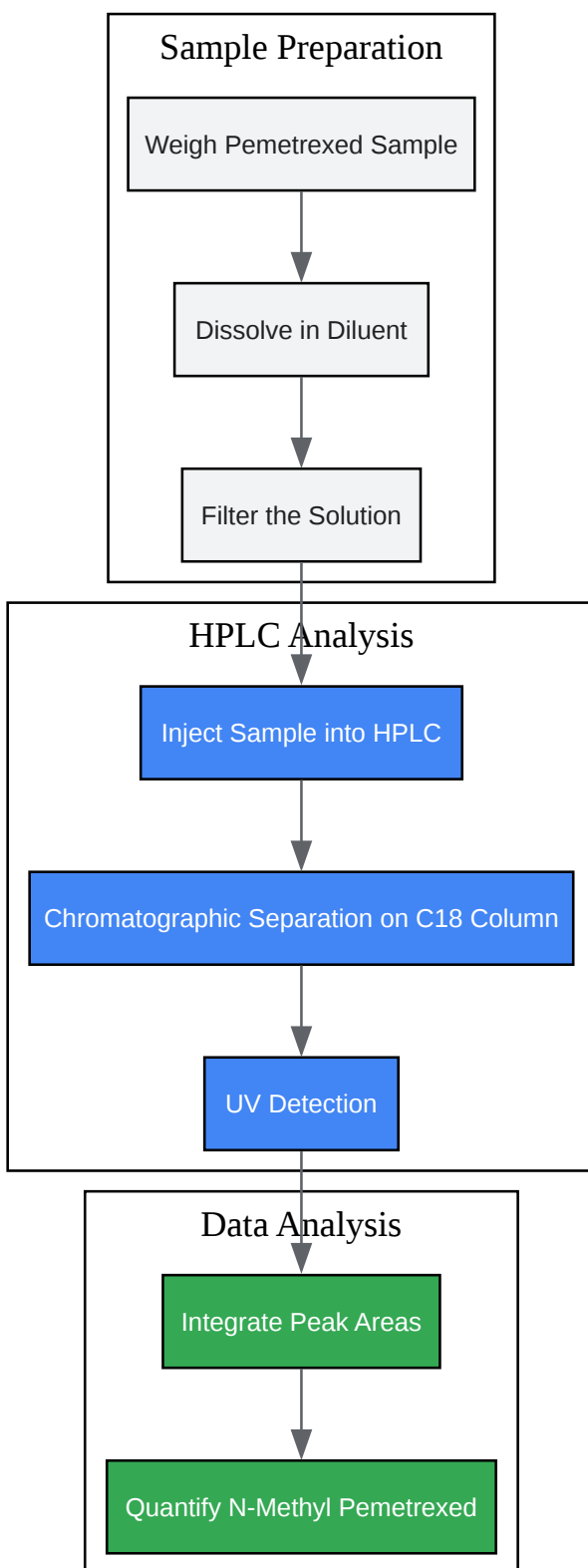
A validated stability-indicating reverse-phase HPLC method is the primary technique for the detection and quantification of **N-Methyl pemetrexed** in Pemetrexed drug substance and product.

Methodology:

- Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

- **Mobile Phase:** A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate with 0.1% formic acid, pH 3.8) and an organic modifier like acetonitrile.
- **Flow Rate:** A typical flow rate is 1.0 to 1.5 mL/min.
- **Detection:** UV detection at approximately 230-240 nm is suitable for monitoring.
- **Sample Preparation:** Samples are dissolved in a suitable diluent, such as a mixture of methanol and water (1:1 v/v).

Workflow for HPLC Analysis:



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General workflow for HPLC analysis of **N-Methyl Pemetrexed**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **N-Methyl pemetrexed**.

^1H NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve an accurately weighed sample of **N-Methyl pemetrexed** in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6).
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard pulse sequences.
- **Data Processing:** Process the raw data, including Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** The presence of a singlet corresponding to the N-methyl group is a key diagnostic signal to differentiate it from Pemetrexed.

^{13}C NMR Spectroscopy Protocol:

- **Sample Preparation:** Prepare a concentrated solution of **N-Methyl pemetrexed** in a suitable deuterated solvent.
- **Data Acquisition:** Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required compared to ^1H NMR.
- **Spectral Analysis:** The spectrum will show a signal for the carbon of the N-methyl group, in addition to the other carbon signals of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

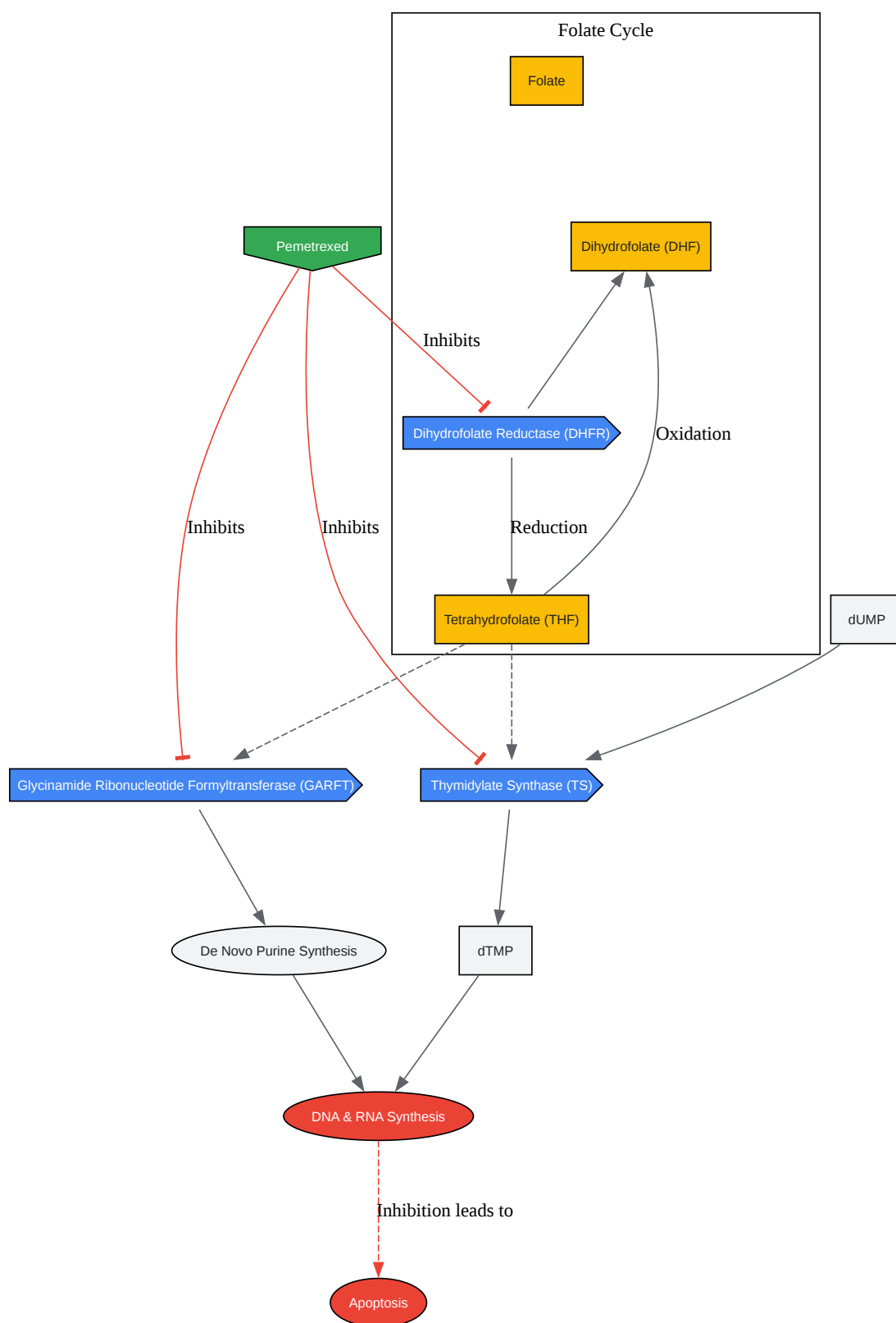
Methodology:

- **Ionization:** Electrospray ionization (ESI) is a suitable technique for this polar molecule.

- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
- **Analysis:** The mass spectrum will show a prominent peak corresponding to the protonated molecule $[M+H]^+$. The accurate mass measurement can be used to confirm the elemental composition.
- **Tandem MS (MS/MS):** Fragmentation of the parent ion can be performed to obtain structural information. The fragmentation pattern would be expected to show losses of the glutamic acid moiety and other characteristic fragments of the pemetrexed backbone.

Biological Context: The Pemetrexed Signaling Pathway

N-Methyl pemetrexed is biologically relevant primarily in the context of its parent compound, Pemetrexed. Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate-mediated one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. The primary targets of Pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, Pemetrexed disrupts the de novo synthesis of purines and thymidine, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of **N-Methyl pemetrexed** as an impurity needs to be controlled, as its own biological activity and potential interference with the action of Pemetrexed are not well characterized.



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Simplified signaling pathway of Pemetrexed's mechanism of action.

Conclusion

N-Methyl pemetrexed is a critical impurity to monitor in the production of the anticancer drug Pemetrexed. This guide has provided a summary of its known chemical and physical properties, its formation during synthesis, and the analytical methods used for its characterization. While there is a lack of extensive experimental data on some of its physicochemical properties, the information provided here serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Pemetrexed. The provided diagrams illustrate the key relationships in its formation and the biological context in which it is relevant.

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- To cite this document: BenchChem. [N-Methyl Pemetrexed: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565922#chemical-properties-of-n-methyl-pemetrexed]

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